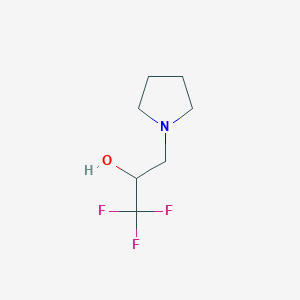

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYPZXRSNWUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

Key Conditions and Products:

| Reagent | Solvent | Temperature | Product Formed |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O/H₂SO₄ | 0–25°C | Trifluoromethyl ketone |

| CrO₃ | Acetic acid | 40–60°C | Aldehyde derivatives |

In acidic conditions, KMnO₄ selectively oxidizes the secondary alcohol to a ketone, retaining the trifluoromethyl group and pyrrolidine ring. CrO₃ under milder conditions may yield aldehydes, though over-oxidation risks exist.

Reduction Reactions

The compound can be reduced to secondary alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Example Pathway:

Reduction Agents and Outcomes:

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | THF | Saturated alcohol derivative |

| H₂ (Pd/C catalyst) | Ethanol | Deoxygenated amine analogs |

Reductive amination pathways have been explored for synthesizing fluorinated intermediates in antidepressant development, leveraging the compound’s stability under hydrogenation .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) reactions due to its electron-withdrawing nature.

Common Nucleophiles and Products:

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃ | DCM | Trifluoroalkylamine derivatives |

| Thiols (e.g., HS⁻) | NaOH | DMF | Thioether-linked compounds |

Reactions typically proceed under basic conditions to deprotonate the hydroxyl group, enhancing nucleophilic attack at the β-carbon. Kinetic studies indicate faster substitution rates compared to non-fluorinated analogs.

Mechanistic Insights

-

Electron-Withdrawing Effects : The -CF₃ group increases the acidity of the hydroxyl proton (pKa ~12–14), promoting deprotonation and nucleophilic reactivity.

-

Steric Influence : The pyrrolidine ring imposes steric hindrance, directing regioselectivity in substitution reactions.

Comparative Reactivity

| Reaction Type | Rate (Relative to Non-Fluorinated Analogs) | Key Factor |

|---|---|---|

| Oxidation | 1.5–2× faster | Stabilization of transition state by -CF₃ |

| Substitution | 3–4× faster | Enhanced electrophilicity of β-carbon |

Scientific Research Applications

Drug Development

The compound is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and bioavailability, making it an attractive option for drug design.

Case Study: Antidepressants

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol may exhibit antidepressant properties. Preliminary studies suggest that the incorporation of trifluoromethyl groups can modulate the activity of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Chemical Synthesis

Fluorinated Polymers

In material science, this compound is being investigated for its potential use in synthesizing fluorinated polymers. These materials exhibit unique properties such as thermal stability and resistance to solvents, making them suitable for various industrial applications.

Use in Chromatography

The compound has been employed as a standard in chromatography techniques for the separation and analysis of complex mixtures. Its distinct spectral properties facilitate accurate identification and quantification in analytical procedures.

Pesticide Development

There is ongoing research into the use of fluorinated compounds like this compound in developing new agrochemicals. The enhanced lipophilicity may improve the efficacy of pesticides by increasing their ability to penetrate plant tissues.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular properties, and biological activities of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol with its analogs:

Physicochemical and Pharmacokinetic Insights

- In contrast, the pyrrolidine and piperidine analogs have lower molecular weights (~211 g/mol), favoring better bioavailability .

- Synthetic Accessibility : The pyrrolidine compound is synthesized via straightforward epoxide ring-opening, similar to β-blocker derivatives. rac-6 requires complex bromination and coupling steps, limiting scalability .

Biological Activity

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS Number: 959045-77-3) is a fluorinated alcohol derivative featuring a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on recent studies and available data.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolidine rings often exhibit significant antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, related pyrrole derivatives have shown promising results:

| Compound Type | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Derivative | MRSA | 0.13 - 0.255 | |

| Pyrrole Benzamide | Staphylococcus aureus | 3.125 - 12.5 |

These findings suggest that similar compounds may possess comparable antimicrobial properties.

Neuroactive Effects

The presence of the pyrrolidine structure suggests potential neuroactive effects. Pyrrolidine derivatives are often explored for their ability to modulate neurotransmitter systems. For instance, compounds with similar structures have been studied for their interactions with GABA receptors and their potential use in treating neurological disorders.

Case Studies

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrrole derivatives, including those structurally similar to this compound, evaluated their biological activities against several bacterial strains. The results indicated that modifications in the fluorinated alcohol structure could enhance antimicrobial potency .

Case Study 2: Toxicological Assessment

Another investigation assessed the toxicological profile of fluorinated alcohols similar to this compound. It was found that while some fluorinated compounds exhibit low toxicity at therapeutic doses, others showed significant cytotoxic effects at higher concentrations. This highlights the importance of dose-dependent studies for understanding the safety profile of such compounds .

Mechanistic Insights

The mechanism of action for compounds like this compound is not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interaction with Membrane Proteins : The trifluoromethyl group may enhance membrane penetration and alter membrane fluidity, impacting cellular functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting epichlorohydrin with pyrrolidine under controlled alkaline conditions to form 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol, followed by fluorination using trifluoroacetic anhydride (TFAA) or other fluorinating agents. Key factors include:

- Temperature : Elevated temperatures (>60°C) accelerate fluorination but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Lewis acids like BF₃·Et₂O improve fluorination yields by stabilizing intermediates .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The trifluoromethyl group exhibits C–F bond lengths of ~1.33 Å, while the pyrrolidine ring adopts an envelope conformation .

- NMR spectroscopy : NMR shows a singlet at δ -70 ppm for the CF₃ group, and NMR reveals coupling between the hydroxyl proton and adjacent carbons (J = 5–6 Hz) .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

- Methodological Answer :

- Hydrogen bonding : The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., logP ~1.2).

- Electron-withdrawing effects : The CF₃ group stabilizes adjacent carbocations, facilitating SN1 reactions.

- Thermal stability : Decomposition occurs above 200°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

- Methodological Answer : Enantiomers are separated via chiral HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol (90:10). The (R)-enantiomer shows higher affinity for GABA receptors (Kᵢ = 120 nM vs. 450 nM for (S)-enantiomer) due to complementary hydrogen bonding with Thr202 residues. Computational docking (AutoDock Vina) validates these interactions .

Q. What challenges arise in optimizing enantioselective synthesis, and how can they be addressed?

- Methodological Answer :

- Low enantiomeric excess (ee) : Asymmetric catalysis using Jacobsen’s Co-salen catalysts improves ee to >85%.

- Racemization during fluorination : Lowering reaction temperatures (<40°C) and using mild fluorinating agents (e.g., Selectfluor) mitigate this issue .

Q. How do conflicting data in pharmacological studies of its enzyme inhibition profiles arise?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for acetylcholinesterase inhibition) stem from:

- Assay conditions : Variations in buffer pH (7.4 vs. 8.2) alter protonation states of active-site residues.

- Protein source : Recombinant vs. native enzymes may differ in post-translational modifications.

- Validation strategy : Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry) and structural studies (cryo-EM) .

Key Research Recommendations

- Experimental Design : Prioritize chiral resolution early in synthesis to avoid downstream purification bottlenecks.

- Data Contradictions : Use multivariate analysis (e.g., PCA) to identify confounding variables in biological assays.

- Structural Modeling : Combine DFT calculations (Gaussian 16) with crystallography to predict reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.